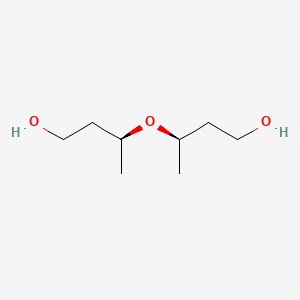

(R*,S*)-(1)-3,3'-Oxydibutanol

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R,S)-(1)-3,3’-Oxydibutanol beinhaltet typischerweise die Reaktion von Butandiol mit einem Oxidationsmittel, um das gewünschte Diol zu bilden. Eine gängige Methode ist die katalytische Hydrierung von Butandiol-Derivaten unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) bei erhöhten Temperaturen und Drücken durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von (R,S)-(1)-3,3’-Oxydibutanol umfasst oft großtechnische katalytische Verfahren. Diese Verfahren sind so konzipiert, dass sie die Ausbeute und Reinheit maximieren und gleichzeitig die Kosten und Umweltbelastung minimieren. Der Einsatz von Durchflussreaktoren und fortschrittlichen Trenntechniken wie Destillation und Kristallisation sind in industriellen Umgebungen üblich.

Eigenschaften

CAS-Nummer |

94109-66-7 |

|---|---|

Molekularformel |

C8H18O3 |

Molekulargewicht |

162.23 g/mol |

IUPAC-Name |

(3S)-3-[(2R)-4-hydroxybutan-2-yl]oxybutan-1-ol |

InChI |

InChI=1S/C8H18O3/c1-7(3-5-9)11-8(2)4-6-10/h7-10H,3-6H2,1-2H3/t7-,8+ |

InChI-Schlüssel |

ZIYSJVFROIOYRQ-OCAPTIKFSA-N |

Isomerische SMILES |

C[C@H](CCO)O[C@@H](C)CCO |

Kanonische SMILES |

CC(CCO)OC(C)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R*,S*)-(1)-3,3’-Oxydibutanol typically involves the reaction of butanediol with an oxidizing agent to form the desired diol. One common method is the catalytic hydrogenation of butanediol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of (R*,S*)-(1)-3,3’-Oxydibutanol often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.

Analyse Chemischer Reaktionen

Reaktionstypen

(R,S)-(1)-3,3’-Oxydibutanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Carbonylverbindungen wie Aldehyden oder Ketonen oxidiert werden.

Reduktion: Die Verbindung kann zu verschiedenen Alkoholen oder Kohlenwasserstoffen reduziert werden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogenide oder Amine substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) werden für Halogenierungsreaktionen verwendet.

Haupterzeugnisse

Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise Oxidation zu Butanon oder Butanal führen, während Reduktion Butanol oder Butan erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den (R,S)-(1)-3,3’-Oxydibutanol seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit anderen Molekülen bilden und so deren Reaktivität und Stabilität beeinflussen. Außerdem kann die Verbindung an Redoxreaktionen teilnehmen und so den Oxidationszustand anderer Moleküle verändern und biochemische Stoffwechselwege beeinflussen.

Wirkmechanismus

The mechanism by which (R*,S*)-(1)-3,3’-Oxydibutanol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can participate in redox reactions, altering the oxidative state of other molecules and affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,4-Butandiol: Ein ähnliches Diol mit Hydroxylgruppen an den terminalen Kohlenstoffen.

2,3-Butandiol: Ein weiteres Diol mit Hydroxylgruppen an benachbarten Kohlenstoffen.

Glycerin: Ein Triol mit drei Hydroxylgruppen, das häufig in ähnlichen Anwendungen verwendet wird.

Einzigartigkeit

(R,S)-(1)-3,3’-Oxydibutanol ist aufgrund seiner spezifischen Stereochemie und der Position seiner Hydroxylgruppen einzigartig. Dies verleiht ihm im Vergleich zu anderen Diolen besondere chemische Eigenschaften und Reaktivität. Seine Chiralität macht es auch wertvoll in der asymmetrischen Synthese und in chiralen Trennverfahren.

Biologische Aktivität

(R*,S*)-(1)-3,3'-Oxydibutanol is a chiral compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two butanol moieties connected by an ether linkage. The stereochemistry of the compound contributes significantly to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies have indicated that this compound can modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

In Vitro Studies

In vitro studies have been crucial in understanding the biological activity of this compound. Key findings include:

- Cell Viability Assays : The compound showed a dose-dependent increase in cell viability in human neuronal cell lines.

- Cytotoxicity Tests : At higher concentrations, this compound exhibited cytotoxic effects on cancer cell lines, indicating potential for selective targeting of tumor cells.

| Study | Cell Type | Concentration Range | Effect Observed |

|---|---|---|---|

| Study A | Neuronal | 0-100 µM | Increased viability |

| Study B | Cancer | 0-50 µM | Cytotoxicity observed |

In Vivo Studies

In vivo studies are essential for validating the therapeutic potential of this compound.

- Animal Models : Research using animal models has demonstrated that administration of the compound can lead to reduced markers of inflammation and improved cognitive function in models of neurodegeneration.

- Dosage and Administration Routes : Various routes of administration were tested, including oral and intravenous, with varying efficacy noted based on the delivery method.

Case Studies

Several case studies highlight the practical applications and implications of this compound:

- Case Study 1 : Application in treating oxidative stress-related disorders showed promising results in reducing symptoms associated with neurodegeneration.

- Case Study 2 : Investigated as a potential adjunct therapy in cancer treatment; results indicated enhanced efficacy of standard chemotherapeutic agents when combined with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.